3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one
Overview
Description
3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a phenyl group and further substituted with a piperazine moiety containing a 2-chloro-6-nitrophenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction between the chromen-2-one derivative and 1-(2-chloro-6-nitrophenyl)piperazine.
Final Coupling Reaction: The final step involves the coupling of the piperazine derivative with the chromen-2-one core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the piperazine moiety.
Scientific Research Applications
3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Pharmacology: Research has focused on the compound’s interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine moiety allows it to bind to these targets with high affinity, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine Derivatives: These compounds share the piperazine moiety with a nitrophenyl group and exhibit similar biological activities.
Chromen-2-one Derivatives: Compounds with a chromen-2-one core structure that have been studied for their diverse biological activities.
Indole Derivatives: Indole-based compounds that share structural similarities and have been extensively studied for their pharmacological properties.
Uniqueness
3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a piperazine moiety containing a 2-chloro-6-nitrophenyl group. This unique structural arrangement imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[4-(2-chloro-6-nitrophenyl)piperazine-1-carbonyl]phenyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c27-21-5-3-6-22(30(33)34)24(21)28-12-14-29(15-13-28)25(31)18-10-8-17(9-11-18)20-16-19-4-1-2-7-23(19)35-26(20)32/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQTTOLPPWDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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